molecular formula C15H17N3O3S B2469298 4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034255-72-4

4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2469298
CAS No.: 2034255-72-4
M. Wt: 319.38
InChI Key: PQEFUETVNAFQFI-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. Common starting materials might include substituted benzothiazoles and dihydropyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, dihydropyridine derivatives are often studied for their potential as calcium channel blockers. This compound might exhibit similar properties, making it a candidate for research in cardiovascular diseases.

Medicine

In medicine, compounds like this are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or have other pharmacological effects.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,6-dihydropyridine-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of calcium channels or modulation of signaling pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Benidipine: A dihydropyridine with both calcium channel blocking and antioxidant properties.

Uniqueness

What sets 4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,6-dihydropyridine-3-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-18-8-9(11(21-2)7-13(18)19)14(20)17-15-16-10-5-3-4-6-12(10)22-15/h7-8H,3-6H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEFUETVNAFQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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